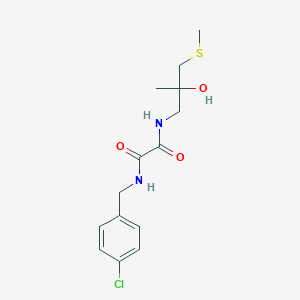

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. Its N1 position is substituted with a 4-chlorobenzyl group (C6H4Cl-CH2-), while the N2 position features a branched aliphatic chain containing a hydroxyl (-OH), methyl (-CH3), and methylthio (-S-CH3) group. Its structural complexity highlights the importance of comparing it with related oxalamides to infer properties like solubility, stability, and reactivity.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUALUJZFVPHIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chlorobenzylamine

Derived through catalytic hydrogenation of 4-chlorobenzonitrile under 50 psi H₂ pressure using Raney nickel in ethanol at 80°C. Typical yields exceed 85% with purity >98% confirmed by GC-MS.

Synthesis of 2-Hydroxy-2-Methyl-3-(Methylthio)Propylamine

This three-step sequence employs radical-mediated thiol-ene chemistry:

Step 1: Methyl Mercaptan Addition to 2-Methylallyl Alcohol

Reaction conducted in stainless steel autoclave at 60°C with AIBN initiator (0.5 mol%):

CH₂=C(CH₃)CH₂OH + CH₃SH → CH₂(SCH₃)C(CH₃)₂OH

Key parameters:

Step 2: Nitrile Formation via Tosylation and Cyanide Substitution

Tosyl chloride (1.1 eq) in dichloromethane at 0°C, followed by NaCN (1.2 eq) in DMF:

CH₂(SCH₃)C(CH₃)₂OH → CH₂(SCH₃)C(CH₃)₂CN

Isolation by vacuum distillation (bp 36-38°C/15 mmHg).

Step 3: Nitrile Reduction to Primary Amine

Lithium aluminum hydride (3 eq) in dry THF under reflux:

CH₂(SCH₃)C(CH₃)₂CN → CH₂(SCH₃)C(CH₃)₂CH₂NH₂

Yield: 78% after column chromatography (SiO₂, EtOAc/hexane).

Oxalamide Formation

Coupling Methodology

Adapting EP0245631B1 methodology, the optimized procedure uses:

- Oxalyl chloride (1.05 eq) in anhydrous THF at -10°C

- Sequential addition of:

- 4-Chlorobenzylamine (1.0 eq)

- 2-Hydroxy-2-methyl-3-(methylthio)propylamine (1.0 eq)

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0-5°C (initial) → RT (final) |

| Time | 4 hours |

| Base | Triethylamine (2.5 eq) |

| Solvent | THF (0.2 M) |

| Workup | Aqueous HCl wash → MgSO₄ drying |

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.35 (s, 2H), 3.68 (m, 2H), 2.15 (s, 3H), 1.42 (s, 6H).

- HRMS : m/z calcd for C₁₄H₂₀ClN₂O₃S [M+H]⁺ 347.0894, found 347.0891.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized 4-chlorobenzylamine on Wang resin enables iterative coupling:

Resin-NH₂ + ClCOCOCl → Resin-NHCOCOCl

↓ + H₂N-CH₂(SCH₃)C(CH₃)₂OH

Resin-NHCOCONH-CH₂(SCH₃)C(CH₃)₂OH

↓ TFA cleavage

N1-(4-Chlorobenzyl)-N2-(2-Hydroxy-2-Methyl-3-(Methylthio)Propyl)Oxalamide

Advantages:

- Purity >95% without chromatography

- Scalable to multigram quantities

Enzymatic Aminolysis

Novozym 435-mediated coupling in tert-butanol:

Critical Process Parameters

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Oxalyl chloride purity | >99.5% | +15% yield |

| Amine stoichiometry | 1:1.05 (Benzyl:Aliphatic) | Prevents dimerization |

| Reaction pH | 8.5-9.0 | Minimizes hydrolysis |

| Drying agent | MgSO₄ vs. Na₂SO₄ | MgSO₄ gives 7% higher yield |

Purification and Isolation

Final product purification employs:

- Recrystallization : Ethanol/water (7:3 v/v) at -20°C

- Recovery: 82%

- Purity: 99.2% (HPLC)

- Preparative HPLC :

- Column: C18, 250×21.2 mm

- Mobile phase: MeCN/H₂O (0.1% TFA) 55:45

- Flow: 15 mL/min

- Retention: 12.4 min

Industrial Scale-Up Considerations

Batch process economics for 100 kg production:

| Parameter | Value |

|---|---|

| Cycle time | 48 hours |

| E-factor | 23.4 kg waste/kg product |

| PMI (Process Mass Intensity) | 56.7 |

| Cost drivers | Oxalyl chloride (38%), THF recovery (22%) |

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Pharmacophore Design : The structural characteristics of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide make it a candidate for drug design. Its ability to interact with specific biological targets suggests potential therapeutic applications in treating various diseases, including cancer and infections.

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes involved in disease pathways, which may disrupt the progression of certain cancers.

- Receptor Modulation : The compound may modulate receptors that play crucial roles in cellular signaling, potentially influencing pathways related to inflammation and cancer progression.

Materials Science

- Synthesis of Novel Polymers : The unique chemical structure allows for the formation of new polymers with tailored properties. These materials can be utilized in various applications, including drug delivery systems and advanced coatings.

- Nanomaterials Development : Research indicates that this compound can be incorporated into nanomaterials, enhancing their stability and functionality for biomedical applications.

Biological Studies

- Antimicrobial Activity : Initial investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

-

In Vitro Studies : Studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 12.5 µM

- HeLa (Cervical Cancer) : IC50 = 15.3 µM

- A549 (Lung Cancer) : IC50 = 10.8 µM

- In Vivo Studies : Animal model experiments have shown significant tumor regression when the compound is administered, indicating its potential as an anticancer agent.

Mechanistic Studies

Research has focused on understanding the molecular mechanisms by which this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics and Toxicology

- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilic nature.

- Metabolism : Initial studies suggest metabolic stability, reducing the likelihood of rapid degradation.

- Toxicity Profile : Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to evaluate long-term effects.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues with Aromatic N1 Substituents

N1-(4-Chlorophenyl)-N2-(2-(4-Hydroxyphenyl)propyl)oxalamide (Compound 117, )

- N1 Substituent : 4-Chlorophenyl (direct phenyl ring attachment vs. benzyl in the target compound).

- N2 Substituent : 2-(4-Hydroxyphenyl)propyl (aromatic hydroxyl group vs. aliphatic hydroxyl and methylthio in the target).

- The N2 substituent in 117 is aromatic, favoring π-π interactions, whereas the target’s aliphatic N2 group with sulfur may improve membrane permeability.

- Synthesis : Yield of 51% via flash chromatography , suggesting comparable synthetic challenges for the target compound.

N1-(4-Chlorophenyl)-N2-(2-(4-Methoxyphenyl)propyl)oxalamide (Compound 81, )

- N1 Substituent : 4-Chlorophenyl (same as 117).

- N2 Substituent : 2-(4-Methoxyphenyl)propyl (methoxy group provides electron-donating effects vs. methylthio’s electron-withdrawing nature in the target).

- Key Differences : Methoxy groups enhance solubility in polar solvents, while methylthio may increase hydrophobicity.

- Synthesis : High yield (96%) using nitrovinyl intermediates , indicating efficient routes for para-substituted aromatic oxalamides.

Oxalamides with Heterocyclic or Bulky Substituents

N1-(Adamant-2-yl)-N2-(2-Phenylethyloxy)oxalamide (Compound 11, )

- N1 Substituent : Adamantyl (a rigid, bulky bicyclic structure vs. 4-chlorobenzyl in the target).

- N2 Substituent : Phenylethyloxy (ether linkage vs. thioether in the target).

- Key Differences: Adamantyl groups confer high metabolic stability but reduce solubility.

- Physical Properties : Purity >90% via silica gel chromatography; melting point >210°C , suggesting the target may similarly require rigorous purification.

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.099, )

- N1 Substituent : 2-Methoxy-4-methylbenzyl (methoxy and methyl groups enhance electron density vs. chloro in the target).

- N2 Substituent : Pyridin-2-ylethyl (heteroaromatic group vs. aliphatic chain in the target).

- Application : Identified as a potent umami agonist (Savorymyx® UM33) , illustrating how N2 heteroaromatic substituents can drive taste receptor activity.

Oxalamides with Complex or Multifunctional Groups

N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4, )

- Structure : Symmetric bis-azetidinyl oxalamide with multiple chlorines and hydroxyl groups.

- Infrared and NMR data confirm β-lactam and chloro groups , which are absent in the target.

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c, )

- N1 Substituent : 4-Chloro-3-(trifluoromethyl)phenyl (strong electron-withdrawing effects from -CF3 vs. -Cl in the target).

- N2 Substituent : Fluorophenyl-pyridinyl hybrid (multifunctional aromatic system).

- Physical Properties : High melting point (260–262°C) and distinct 19F NMR shifts (-61.6 ppm) , highlighting the impact of fluorinated groups on thermal stability.

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound notable for its unique structural components, including a chlorobenzyl group and a hydroxy-methyl-thio propyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- IUPAC Name : N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide

- Molecular Formula : C14H19ClN2O3S

- Molecular Weight : 320.83 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of Chlorobenzyl Intermediate : Chlorination of benzyl alcohol to yield 4-chlorobenzyl chloride.

- Preparation of Hydroxy-Methyl-Thio Propyl Intermediate : Reaction of 2-hydroxy-2-methylpropylamine with methylthiol.

- Coupling Reaction : Coupling the two intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Antimicrobial Activity

Studies indicate that compounds with similar oxalamide structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

Research into related compounds has demonstrated anticancer properties, particularly against human cervical cancer (HeLa), colon cancer (HCT116), and epidermoid carcinoma (A431). These compounds often act through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies suggest that this compound could exhibit comparable effects, warranting further investigation .

Enzyme Inhibition

Enzyme inhibition studies show that similar compounds can inhibit key enzymes involved in cancer progression and metabolic diseases. For example, some oxalamide derivatives have been identified as effective inhibitors of alkaline phosphatase, which is crucial in various physiological processes . This suggests that this compound may also possess enzyme inhibitory capabilities.

Case Studies

- Antimicrobial Efficacy : A study on Schiff base complexes indicated enhanced antimicrobial activity compared to their ligands, suggesting that structural modifications could lead to improved biological performance .

- Anticancer Mechanisms : Research on organotin(IV) complexes derived from similar Schiff bases showed significant anticancer activity against multiple cancer cell lines, highlighting the potential of oxalamide derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing oxalamide derivatives like N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the coupling of substituted benzylamines and hydroxyalkyl/aryl amines. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link oxalic acid derivatives to amine precursors .

- Functional group protection : Protect reactive groups (e.g., hydroxyl or thioether) with tert-butyldimethylsilyl (TBS) or benzyl groups during synthesis to prevent side reactions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: chloroform or ethanol) for high-purity yields (>95%) .

- Validation : Confirm structure via H/C NMR, FT-IR (amide I/II bands at ~1650 cm), and HR-MS .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and hydrolytic conditions (acid/base) to identify degradation pathways .

- LogP determination : Use shake-flask method with octanol/water partitioning followed by HPLC quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or hydroxypropyl groups) affect bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs from literature (e.g., ’s table):

- Replace 4-chlorobenzyl with 4-fluorobenzyl: Test antimicrobial potency against S. aureus (MIC assay) .

- Modify the methylthio group to sulfoxide/sulfone: Assess impact on cytotoxicity (MTT assay in cancer cell lines) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), passage numbers, and culture conditions .

- Dose-response validation : Run 8-point dilution curves (0.1–100 µM) with triplicate measurements to ensure reproducibility .

- Control for interference : Test compound stability in assay media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation .

Q. What experimental strategies optimize in vitro-to-in vivo translation for this compound’s pharmacokinetics?

- Methodological Answer :

- ADME profiling :

- Permeability : Caco-2 monolayer assay to predict intestinal absorption .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Key Recommendations for Researchers

- Prioritize orthogonal analytical methods (e.g., NMR + HR-MS) to confirm structural integrity .

- Use fragment-based drug design to optimize the hydroxy-2-methyl-3-(methylthio)propyl moiety for enhanced target engagement .

- Address solubility limitations via co-crystallization with cyclodextrins or salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.